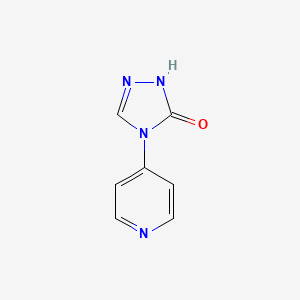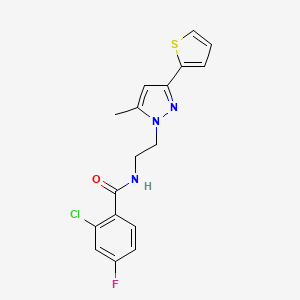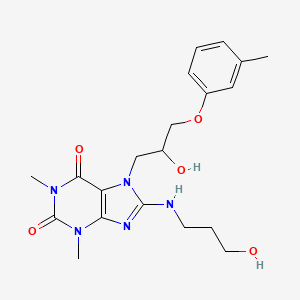
(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol” is a type of organic compound. It contains an amino group (-NH2), a methyl group (-CH3), and a sulfanyl group (-SH) attached to a butan-1-ol backbone .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitution, reduction, or condensation . The exact synthesis pathway would depend on the starting materials and the specific structure of the target molecule.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactions of a compound like this would depend on its functional groups. The amino group might undergo reactions such as acylation or alkylation, while the sulfanyl group might be oxidized to a sulfonyl group . The alcohol group could be dehydrated to form an alkene .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. It would likely be a polar molecule due to the presence of the amino and hydroxyl groups, which could make it soluble in polar solvents . Its boiling and melting points would depend on factors such as its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Ionic Conductivity in Proton-Exchange Membranes
(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol: has been studied in the context of proton-exchange membranes (PEMs). Researchers have re-cast Nafion® 1100 extruded membranes from solutions containing butan-1-ol and propan-2-ol. The ionic conductivity of these membranes was measured in 0.5 mol dm–3 H2SO4 at 295 K. Interestingly, solution-cast membranes from butan-1-ol exhibited higher conductivity than those from propan-2-ol. This difference suggests that the choice of solvent impacts membrane structure and performance .
Catalysis and Bimolecular Condensation Reactions
Butan-1-ol participates in bimolecular condensation reactions. For instance, it can undergo dehydrogenation and consecutive condensation to form more complex compounds. Researchers have explored Ag–CeO2/MWCNTs hybrid composite nanomaterials containing butan-1-ol as a catalyst. These materials exhibit diversified properties, making them relevant for catalytic applications .
Density and Viscosity Studies
In experimental and theoretical research, scientists have investigated the density and viscosity of pure methyl lactate. Additionally, they’ve compared data for 2-methyl-2-butanol with other 1-alkanols. While this specific study doesn’t focus solely on butan-1-ol, it highlights the compound’s role in understanding alcohol mixtures and their physical properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-methyl-3-methylsulfanylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLFILOHCNVCQ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CO)N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CO)N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701979.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2701980.png)




![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2701988.png)
![N-(3-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2701989.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2701991.png)

![ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2701993.png)